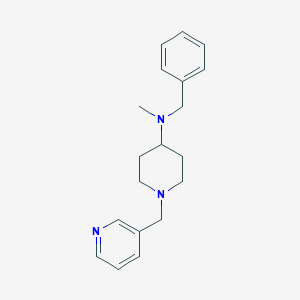

![molecular formula C27H30N2O4 B247498 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)

1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine, commonly known as BODIPY, is a fluorescent dye that has been widely used in scientific research. BODIPY is a piperazine derivative that has a unique structure that allows it to fluoresce brightly in the visible range. The purpose of

Mechanism of Action

The mechanism of action of BODIPY is based on its ability to fluoresce when excited by light. BODIPY is excited by absorbing light at a specific wavelength, and then emits light at a longer wavelength. This fluorescence can be detected and measured using a variety of instruments, including fluorescence microscopes and flow cytometers.

Biochemical and physiological effects:

BODIPY has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in a variety of cell types, including mammalian cells, yeast cells, and bacteria. BODIPY has also been used in vivo to study the behavior of cells and tissues.

Advantages and Limitations for Lab Experiments

BODIPY has several advantages for lab experiments, including its bright fluorescence, high photostability, and low toxicity. However, BODIPY has several limitations, including its sensitivity to pH and temperature, its tendency to aggregate, and its limited solubility in water.

Future Directions

There are several future directions for the use of BODIPY in scientific research. One direction is the development of new BODIPY derivatives with improved properties, such as increased solubility and reduced aggregation. Another direction is the use of BODIPY in combination with other fluorescent dyes to study complex cellular processes. Finally, BODIPY could be used in the development of new diagnostic and therapeutic agents for a variety of diseases.

Synthesis Methods

BODIPY can be synthesized using a variety of methods, including the condensation of a piperazine derivative with a 2,5-dimethoxybenzyl chloride and a 1-[([1,1'-biphenyl]-4-yloxy)acetyl] chloride. The resulting product is then purified by column chromatography and characterized by NMR spectroscopy.

Scientific Research Applications

BODIPY has been used extensively in scientific research as a fluorescent dye to label proteins, lipids, and nucleic acids. It has been used to study protein-protein interactions, protein localization, and lipid trafficking. BODIPY has also been used to study the dynamics of membranes and to monitor the intracellular trafficking of drugs.

properties

Product Name |

1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine |

|---|---|

Molecular Formula |

C27H30N2O4 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |

InChI |

InChI=1S/C27H30N2O4/c1-31-25-12-13-26(32-2)23(18-25)19-28-14-16-29(17-15-28)27(30)20-33-24-10-8-22(9-11-24)21-6-4-3-5-7-21/h3-13,18H,14-17,19-20H2,1-2H3 |

InChI Key |

ZUBFAXSBLOIDHF-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)

![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)

![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)

![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)

![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)

![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)

![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)

![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)

![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)